Cas no 42249-61-6 (Ammonium 3-oxo-3h-phenoxazin-7-olate)
42249-61-6 structure
Product Name:Ammonium 3-oxo-3h-phenoxazin-7-olate
CAS-nummer:42249-61-6
MF:C12H10N2O3
MW:230.21940279007
CID:331249
PubChem ID:87572043
Update Time:2025-04-19
Ammonium 3-oxo-3h-phenoxazin-7-olate Chemische en fysische eigenschappen
Naam en identificatie
-
- 3H-Phenoxazin-3-one,7-hydroxy-, ammoniate (1:1)
- IrisblueB(Lacmoid)
- Lacmoid
- RESORCIN BLUE
- 211-241-8
- 7-Hydroxy-3H-phenoxazin-3-one
- ammonium 3-oxo-3H-phenoxazin-7-olate
- C.I. 51400
- Resorcinol Blue
- azanium 7-oxophenoxazin-3-olate
- KSC585S3B
- azanium;7-oxophenoxazin-3-olate
- EINECS 255-736-7
- D91240
- 42249-61-6
- AKOS028109723
- ammonium 3,7-dioxo-9aH-phenoxazin-9a-ide
- Ammonium 3-oxo-3h-phenoxazin-7-olate
-
- MDL: MFCD00152579
- Inchi: 1S/C12H7NO3.H3N/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9;/h1-6,14H;1H3
- InChI-sleutel: MIXIPTWQWAKYRB-UHFFFAOYSA-N
- LACHT: O1C2=CC(C=CC2=NC2C=CC(=CC1=2)[O-])=O.[NH4+]
Berekende eigenschappen
- Exacte massa: 230.0692
- Monoisotopische massa: 230.069
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 0
- Complexiteit: 388
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 230
- XLogP3: 未确定
- Topologisch pooloppervlak: 62.7
Experimentele eigenschappen
- Kleur/vorm: 粉末
- Smeltpunt: No data available
- Kookpunt: 413.0±45.0 °C at 760 mmHg
- Vlampunt: 203.6±28.7 °C
- PSA: 98.22
- Oplosbaarheid: 未确定
- Merck: 5332
- Kleurindex: 51400
Ammonium 3-oxo-3h-phenoxazin-7-olate Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264处理后彻底清洗+P280戴防护手套/穿防护服/戴防护眼罩/戴防护面具+P305如果进入眼睛+P351用水小心冲洗几分钟+P338取出隐形眼镜(如果有)并且易于操作,继续冲洗+P337如果眼睛刺激持续+P313获得医疗建议/护理
- WGK Duitsland:3
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: 26-36
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:Store at 4°C,-4℃下存储更优
Ammonium 3-oxo-3h-phenoxazin-7-olate Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | L0079-5G |
Lacmoid |
42249-61-6 | 5g |
¥630.00 | 2023-09-07 | ||
| Alichem | A019146800-5g |
Ammonium 3-oxo-3H-phenoxazin-7-olate |
42249-61-6 | 95% | 5g |
$589.60 | 2023-09-01 | |
| Alichem | A019146800-10g |
Ammonium 3-oxo-3H-phenoxazin-7-olate |
42249-61-6 | 95% | 10g |
$975.52 | 2023-09-01 | |
| Alichem | A019146800-25g |
Ammonium 3-oxo-3H-phenoxazin-7-olate |
42249-61-6 | 95% | 25g |
$1624.08 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DY546-200mg |
Ammonium 3-oxo-3h-phenoxazin-7-olate |
42249-61-6 | Lambda max. 591.0 to 595.0nm | 200mg |
¥113.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DY546-1g |
Ammonium 3-oxo-3h-phenoxazin-7-olate |
42249-61-6 | Lambda max. 591.0 to 595.0nm | 1g |
¥294.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L859963-1g |
Lacmoid |
42249-61-6 | ≥97% | 1g |
¥231.00 | 2022-01-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L859963-5g |
Lacmoid |
42249-61-6 | ≥97% | 5g |
¥864.00 | 2022-01-12 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L80310-5g |
LACMOID |
42249-61-6 | 95% | 5g |
¥602.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L80310-1g |
LACMOID |
42249-61-6 | 95% | 1g |
¥252.0 | 2022-04-27 |
Ammonium 3-oxo-3h-phenoxazin-7-olate Gerelateerde literatuur
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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